molecular formula C8H21NO2Si2 B11885832 N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide CAS No. 67723-41-5

N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide

Cat. No.: B11885832
CAS No.: 67723-41-5
M. Wt: 219.43 g/mol
InChI Key: JUEGODSHPQWNNO-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide: is a chemical compound often used in organic synthesis. It is known for its role as a silylating agent, which helps in the protection of functional groups during chemical reactions. This compound is particularly useful in the field of analytical chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide typically involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, although it is more commonly involved in substitution reactions.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide is primarily used in substitution reactions where it acts as a silylating agent.

Common Reagents and Conditions:

    Reagents: Trimethylsilyl chloride, pyridine, acetamide.

    Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

Major Products Formed: The major products formed from reactions involving this compound are typically silylated derivatives of the starting materials.

Scientific Research Applications

Chemistry:

  • Used as a silylating agent in organic synthesis to protect functional groups.
  • Helps in the preparation of silyl ethers and other silylated compounds.

Biology:

  • Can be used in the modification of biomolecules for analytical purposes.

Medicine:

  • Potential applications in drug synthesis and development.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide exerts its effects involves the transfer of the trimethylsilyl group to a nucleophilic site on the substrate. This process typically occurs through a substitution reaction, where the silyl group replaces a hydrogen atom or another functional group on the substrate.

Comparison with Similar Compounds

    Trimethylsilyl chloride: Another silylating agent used in organic synthesis.

    N,O-Bis(trimethylsilyl)acetamide: A similar compound with two silyl groups attached to the acetamide moiety.

Uniqueness: N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide is unique in its ability to act as both a silylating agent and a protecting group for functional groups in organic synthesis. Its dual functionality makes it a valuable tool in various chemical reactions.

Properties

CAS No.

67723-41-5

Molecular Formula

C8H21NO2Si2

Molecular Weight

219.43 g/mol

IUPAC Name

N-trimethylsilyl-N-trimethylsilyloxyacetamide

InChI

InChI=1S/C8H21NO2Si2/c1-8(10)9(12(2,3)4)11-13(5,6)7/h1-7H3

InChI Key

JUEGODSHPQWNNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(O[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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